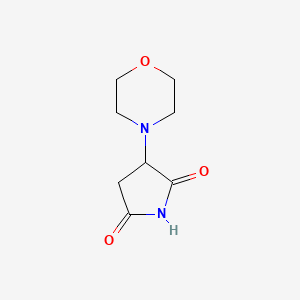
3-Morpholin-4-ylpyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Morpholin-4-ylpyrrolidine-2,5-dione is a chemical compound with the molecular formula C8H12N2O3 . It is a compound of interest in the field of medicinal chemistry due to its potential biological activities .
Synthesis Analysis
The synthesis of pyrrolidine-2,5-dione derivatives, such as 3-Morpholin-4-ylpyrrolidine-2,5-dione, often involves the reaction between maleic anhydride and aromatic amines . This results in the formation of (Z)-4-oxo-4-(arylamino)but-2-enoic acid, which can then be converted into the desired pyrrolidine-2,5-dione derivatives through reaction with thionyl chloride .Molecular Structure Analysis
The molecular structure of 3-Morpholin-4-ylpyrrolidine-2,5-dione is characterized by a five-membered pyrrolidine ring, which is a type of nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and provides increased three-dimensional coverage due to the non-planarity of the ring .Scientific Research Applications
Anticonvulsant Properties
Research has explored the synthesis and evaluation of anticonvulsant properties of new N-Mannich bases derived from pyrrolidine-2,5-dione, including 3-morpholin-4-ylpyrrolidine-2,5-dione and its analogs. These studies demonstrate significant potential in treating seizures, showing that certain compounds exhibit promising anticonvulsant activities in various models of epilepsy in mice. For instance, N-[{morpholin-1-yl}-methyl]-3-benzhydryl-pyrrolidine-2,5-dione was highlighted for its effectiveness across several seizure models, suggesting a mechanism of action related to the blockade of neuronal voltage-sensitive sodium and L-type calcium channels (Rybka et al., 2017).
Synthesis of Spiroheterocycles
Another area of research involves the development of methods for the synthesis of spiroheterocycles. This includes reactions involving isatins, urea, and compounds like 1-morpholinobutane-1,3-dione. The process has been optimized to achieve higher yields in shorter times, introducing useful groups such as pyridyl and morpholinyl into the product structures. Such advancements are significant for creating compounds with potential applications in various fields, including medicinal chemistry (Gao et al., 2017).
Biodegradable Material Synthesis
The synthesis of morpholine-2,5-dione derivatives and their copolymers has been studied for the preparation of biodegradable materials. These derivatives serve as cyclic monomers for creating polymers with potential medical applications. The research summarizes different synthesis methods, the homopolymerization of these derivatives, and their copolymerization with other monomers to create materials suitable for drug delivery and gene carriers (Yu, 2015).
Antimicrobial Activity
Studies have also focused on the antimicrobial activities of morpholine-2,5-dione derivatives. For example, the synthesis and structure-activity relationship of 6-(propan-2-yl)-3-methyl-morpholine-2,5-dione have been explored, revealing its effectiveness against several bacterial strains, including Escherichia coli. These findings underscore the potential of morpholine-2,5-dione derivatives in developing new antimicrobial agents (Yancheva et al., 2012).
Future Directions
Mechanism of Action
Mode of Action
3-Morpholin-4-ylpyrrolidine-2,5-dione interacts with its targets, the carbonic anhydrase isoenzymes, by inhibiting their activity . This inhibition results in a disruption of pH and fluid balance within the body, which can have therapeutic effects in certain disease states .
Biochemical Pathways
It is known that the compound’s interaction with carbonic anhydrase isoenzymes can disrupt several physiological processes, including respiration and the transport of carbon dioxide and oxygen in the blood .
Pharmacokinetics
The compound’s physicochemical properties suggest that it may have good bioavailability .
Result of Action
The molecular and cellular effects of 3-Morpholin-4-ylpyrrolidine-2,5-dione’s action are primarily related to its inhibition of carbonic anhydrase isoenzymes. This inhibition can disrupt pH and fluid balance, potentially leading to therapeutic effects in certain disease states .
properties
IUPAC Name |
3-morpholin-4-ylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c11-7-5-6(8(12)9-7)10-1-3-13-4-2-10/h6H,1-5H2,(H,9,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDKOSYWGWXDRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydro-1H-inden-1-yl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2963968.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2963970.png)
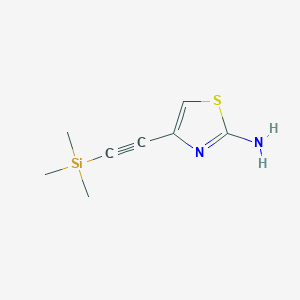
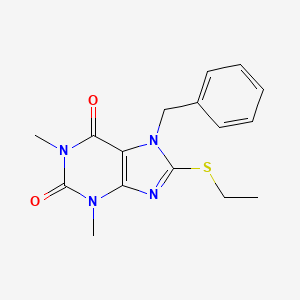
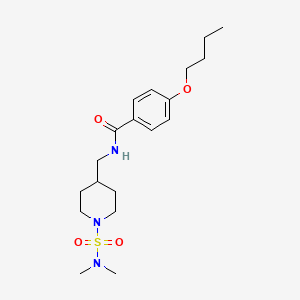
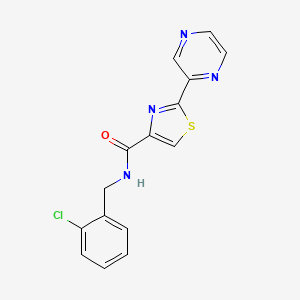
![1-(4-chlorophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2963980.png)
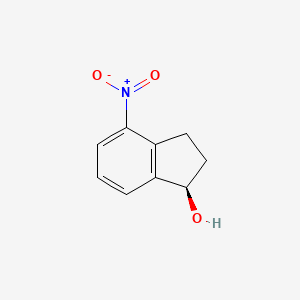
![N4-(3-chlorophenyl)-N6-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2963982.png)

![(E)-4-methyl-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2963985.png)
![Benzyl [3-(4-chlorophenyl)-5-isoxazolyl]methyl sulfone](/img/structure/B2963986.png)

